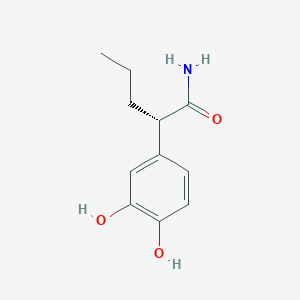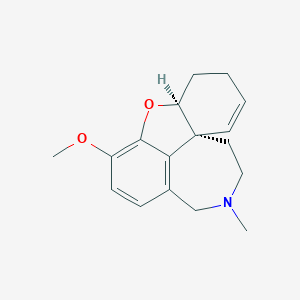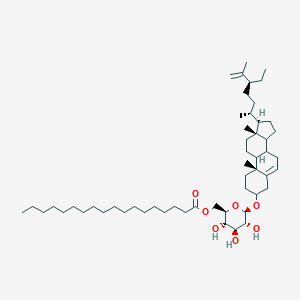
3-Sgsgd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sgsgd is a novel compound that has been recently discovered and has shown great potential in various scientific research applications. This compound has been synthesized using a unique method and has been found to have significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-Sgsgd involves the activation of specific signaling pathways in cells. This leads to the regulation of gene expression and the modulation of various cellular processes. The compound has been found to target specific proteins and enzymes that are involved in these pathways, leading to its unique effects on cells.
Efectos Bioquímicos Y Fisiológicos
3-Sgsgd has been found to have significant biochemical and physiological effects. It has been shown to increase cell proliferation and differentiation, reduce inflammation, and protect against oxidative stress. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Sgsgd in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying specific cellular processes. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its effects and potential applications.
Direcciones Futuras
There are several future directions for the research and development of 3-Sgsgd. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Sgsgd is a novel compound that has shown great potential in various scientific research applications. Its unique mechanism of action and significant biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its effects and potential applications, but the future looks promising for this exciting compound.
Métodos De Síntesis
The synthesis of 3-Sgsgd involves a unique method that has been developed by a team of researchers. This method involves the use of specific reagents and conditions to produce a pure and stable compound. The synthesis process has been optimized to ensure the highest yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-Sgsgd has shown great potential in various scientific research applications. It has been found to have significant effects on cell growth, differentiation, and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
123564-58-9 |
|---|---|
Nombre del producto |
3-Sgsgd |
Fórmula molecular |
C53H92O7 |
Peso molecular |
841.3 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1 |
Clave InChI |
OYZQYQSPKPQLFO-QZQJMBPMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Sinónimos |
3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene 3-SGSGD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)

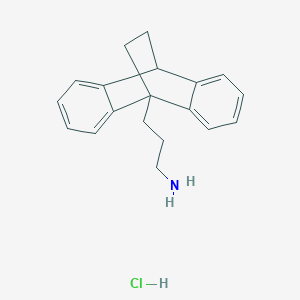
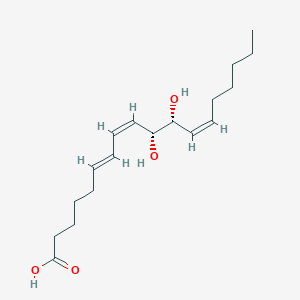
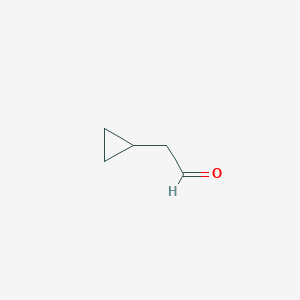
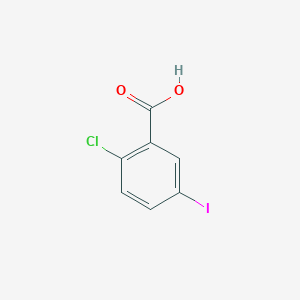
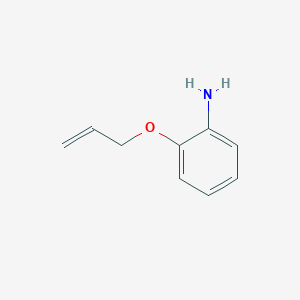
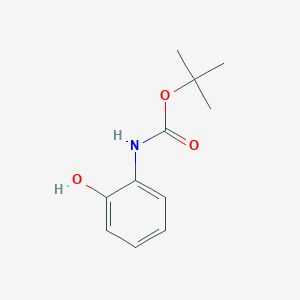
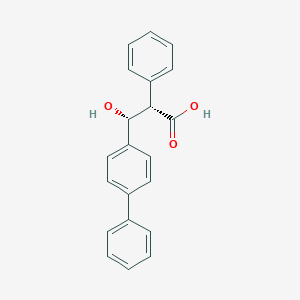
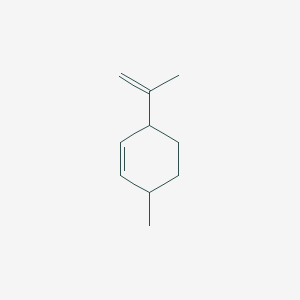
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
